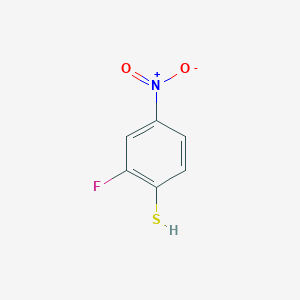

2-Fluoro-4-nitrobenzene-1-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-nitrobenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO2S/c7-5-3-4(8(9)10)1-2-6(5)11/h1-3,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNXHAALRDAHXLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])F)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Fluoro 4 Nitrobenzene 1 Thiol and Its Precursors

Precursor Synthesis and Functionalization Strategies

The synthesis of 2-fluoro-4-nitrobenzene-1-thiol relies on the availability of appropriately substituted benzene (B151609) ring precursors. The two primary functional groups, the fluorine atom and the nitro group, are strategically introduced to activate the aromatic ring for the subsequent introduction of the thiol group.

Halogenated Nitrobenzene (B124822) Intermediates

A common precursor for the synthesis of this compound is 2,4-difluoronitrobenzene. biosynth.comsigmaaldrich.com This intermediate can be synthesized through various methods, including the nitration of 1,3-difluorobenzene. Another important precursor is 4-fluoronitrobenzene, which can be prepared from 4-nitrochlorobenzene via the Halex process, a nucleophilic aromatic substitution reaction where fluoride (B91410) ions replace chloride ions. wikipedia.org The presence of the nitro group facilitates this substitution. wikipedia.org

The synthesis of fluoronitrobenzenes can also be achieved by heating a dichloronitrobenzene with an alkali metal fluoride, such as potassium fluoride, in the presence of a solvent like sulfolane. google.com For instance, 3,4-dichloronitrobenzene (B32671) can be converted to 3-chloro-4-fluoronitrobenzene. google.com Similarly, 2,4-dichloronitrobenzene (B57281) can be reacted with potassium fluoride to yield 2,4-difluoronitrobenzene. google.com The reaction conditions, including temperature and the use of phase-transfer catalysts, can be optimized to improve yields. google.com

Introduction of the Nitro Group on Fluorinated Benzene Scaffolds

The introduction of a nitro group onto a fluorinated benzene scaffold is a key step in precursor synthesis. This is typically achieved through electrophilic aromatic substitution. masterorganicchemistry.com The nitration of fluorobenzene, for example, can be carried out using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.comyoutube.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comyoutube.com

The position of the nitro group is directed by the existing fluorine substituent. While fluorine is an ortho, para-director, the steric hindrance at the ortho position can favor the formation of the para-isomer, 4-fluoronitrobenzene. The reaction conditions can be controlled to influence the regioselectivity of the nitration. For instance, the nitration of benzenesulfonyl fluoride has been studied to understand the directing effects of the fluorosulfonyl group. rsc.org

Direct Thiolation Approaches

The direct introduction of a thiol group onto the activated aromatic ring is a crucial step in the synthesis of this compound. Nucleophilic aromatic substitution (SNA) is the predominant mechanism for this transformation.

Nucleophilic Aromatic Substitution (SNAr) for Thiol Group Introduction

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing nucleophiles, such as thiols, onto electron-deficient aromatic rings. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through a two-step addition-elimination mechanism involving a Meisenheimer complex intermediate. acsgcipr.orgresearchgate.net

The success of the SNAr reaction is highly dependent on the presence of strong electron-withdrawing groups on the aromatic ring. wikipedia.orgmasterorganicchemistry.comlibretexts.org The nitro group (–NO₂) is a particularly effective activating group, especially when positioned ortho or para to the leaving group (in this case, a fluorine atom). wikipedia.orglibretexts.orgnumberanalytics.com The nitro group stabilizes the negatively charged Meisenheimer intermediate through resonance, thereby lowering the activation energy of the reaction. libretexts.orgnumberanalytics.com This stabilization is most effective when the nitro group is in the ortho or para position, as the negative charge can be delocalized onto the oxygen atoms of the nitro group. libretexts.org

The electron-withdrawing nature of the nitro group makes the aromatic ring more electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com This activation is crucial for the displacement of the fluoride ion by the incoming thiol nucleophile.

The thiolation of activated fluoroaromatic compounds can be carried out under both catalytic and non-catalytic conditions.

Non-Catalytic Thiolation: In many cases, the reaction can proceed without a catalyst by simply reacting the fluoronitrobenzene derivative with a thiol or a thiolate salt in a suitable solvent. For example, the reaction of 4-fluoronitrobenzene with sodium sulfide (B99878) in N,N-dimethylformamide (DMF) can be used to synthesize 4-nitrothiophenol. chemicalbook.com The use of a base, such as potassium phosphate, can also facilitate the reaction by deprotonating the thiol to form the more nucleophilic thiolate anion. researchgate.net

Catalytic Thiolation: Various catalysts can be employed to enhance the rate and efficiency of the thiolation reaction. These can include:

Base Catalysis: As mentioned, bases play a crucial role in generating the thiolate nucleophile. Strong bases are often used to ensure complete deprotonation of the thiol. acsgcipr.org

Phase-Transfer Catalysts: In biphasic reaction systems, phase-transfer catalysts can be used to transport the thiolate anion from the aqueous phase to the organic phase where the aromatic substrate is located.

Metal Catalysis: While SNAr is the primary mechanism, copper-catalyzed C-S cross-coupling reactions are also a known method for forming aryl thioethers. rsc.org However, for highly activated substrates like 2,4-difluoronitrobenzene, direct SNAr is often efficient enough without the need for metal catalysis.

Ionic Liquids: Ionic liquids have been explored as both solvents and catalysts for SNAr reactions, sometimes offering advantages in terms of reaction rates and product isolation. rsc.org

Phosphazene Bases: Bulky phosphazene bases, in combination with inorganic bases like tripotassium phosphate, have been shown to be effective catalysts for the cleavage of ether linkages in polymers via thiolation, a reaction that shares mechanistic principles with the thiolation of aryl halides. nih.gov

The choice of reaction conditions, including the solvent, temperature, and the nature of the thiolating agent and catalyst, is critical for achieving high yields and selectivity in the synthesis of this compound.

Use of Specific Thiolating Reagents

The introduction of the thiol group onto the 2-fluoro-4-nitrophenyl scaffold is a critical step in the synthesis of the target compound. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction on a suitable precursor, most commonly 1,2-difluoro-4-nitrobenzene. The choice of the thiolating reagent is crucial for the efficiency and selectivity of this reaction.

Sodium Sulfide and its Hydrated Forms: Sodium sulfide (Na₂S) and sodium hydrosulfide (B80085) (NaSH) are commonly employed as sources of the sulfhydryl nucleophile. The reaction of 1,2-difluoro-4-nitrobenzene with these reagents leads to the displacement of one of the fluorine atoms to form the corresponding thiolate, which upon acidification yields this compound. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to facilitate the dissolution of the reagents and promote the SNAr mechanism. The high nucleophilicity of the sulfide and hydrosulfide ions, coupled with the strong activation provided by the para-nitro group, allows for the reaction to proceed under relatively mild conditions.

Aryl Methanethiols: Aryl methanethiols, such as benzylthiol, can also be used as thiolating reagents. In this approach, the initial product is a thioether, for instance, 2-fluoro-4-nitro-1-(benzylthio)benzene. This method offers the advantage of introducing a protecting group on the sulfur atom, which can prevent undesired side reactions, such as oxidation of the thiol to a disulfide. The subsequent removal of the arylmethyl group, often a benzyl (B1604629) group, is required to liberate the free thiol. This deprotection can be achieved through various methods, including reduction with sodium in liquid ammonia (B1221849) or other standard debenzylation protocols.

Transformation from Related Substrates

The synthesis of this compound can also be approached by modifying related substrates that already possess some of the required functionalities.

Reduction Pathways for Nitro Group Precursors

An alternative synthetic strategy involves the introduction of the thiol group after the reduction of the nitro group in a suitable precursor. For instance, 2-fluoro-4-nitroaniline (B181687) can be synthesized from 3,4-difluoronitrobenzene (B149031) by reaction with ammonia. google.com The resulting 2-fluoro-4-nitroaniline can then be subjected to a diazotization reaction, followed by treatment with a sulfur-containing reagent to introduce the thiol group.

Furthermore, the reduction of the nitro group in 2-fluoro-4-nitrophenyl sulfides can lead to the formation of 2-fluoro-4-aminobenzenethiol. The nitro group in nitroarenes can be selectively reduced to an amino group using various reducing agents, such as sodium sulfide or hydrogen sulfide in the presence of a base. scbt.com This transformation is a key step in the synthesis of various substituted anilines. For example, the reduction of nitro compounds to primary amines can be achieved with high yields and short reaction times using trichlorosilane (B8805176) under continuous-flow conditions. beilstein-journals.org

Halogen Exchange Reactions

Halogen exchange reactions, often referred to as halex reactions, represent another pathway for the synthesis of fluorinated aromatic compounds. In the context of this compound, a potential precursor could be a 2-chloro-4-nitrobenzene derivative. The conversion of a chloro-substituent to a fluoro-substituent can be accomplished using a fluoride source, such as potassium fluoride (KF), often in a polar aprotic solvent at elevated temperatures. The efficiency of this exchange is influenced by factors such as the nature of the solvent, the presence of phase-transfer catalysts, and the activation of the aromatic ring by electron-withdrawing groups like the nitro group. While this method is synthetically viable, the direct thiolation of a difluoro-precursor is often more direct. Metal-mediated halogen exchange reactions in aryl halides have also been extensively reviewed, offering alternative approaches. nih.govfrontiersin.org

Regioselectivity and Stereochemical Considerations in Synthesis

In the synthesis of this compound from 1,2-difluoro-4-nitrobenzene, the regioselectivity of the nucleophilic aromatic substitution is a critical aspect. The nitro group, being a strong electron-withdrawing group, activates the positions ortho and para to it for nucleophilic attack. In 1,2-difluoro-4-nitrobenzene, both fluorine atoms are ortho to the nitro group. However, the fluorine at the C-2 position is generally more activated due to the combined electron-withdrawing effects of the adjacent fluorine at C-1 and the nitro group at C-4.

Computational studies and experimental evidence from related systems suggest that nucleophilic attack by sulfur nucleophiles will preferentially occur at the C-2 position. The stability of the Meisenheimer complex intermediate, which is formed during the SNAr reaction, plays a crucial role in determining the regiochemical outcome. The intermediate formed by the attack at C-2 is generally more stable, leading to the desired this compound as the major product. The reactivity and regioselectivity of nucleophilic attack on nitro-activated aromatic compounds have been the subject of detailed studies. rsc.org

Advanced Synthetic Techniques

Continuous Flow Synthesis Methodologies

Continuous flow chemistry has emerged as a powerful tool in modern organic synthesis, offering advantages such as improved safety, better heat and mass transfer, and the potential for automation and scalability. The synthesis of this compound and its precursors can benefit from these advanced techniques.

For instance, the reduction of nitroarenes to anilines has been successfully performed under continuous-flow conditions using various methods, including metal-free reduction with trichlorosilane. beilstein-journals.org This approach allows for high yields and short reaction times without the need for extensive purification. The nitration of aromatic compounds, a key step in the synthesis of the precursors, can also be performed more safely and efficiently in continuous flow reactors.

Furthermore, nucleophilic aromatic substitution reactions have been optimized using on-line flow reaction monitoring, allowing for rapid screening of reaction conditions such as stoichiometry, temperature, and residence time. ichrom.com The application of continuous flow systems for the synthesis of functionalized aryl thiols is an active area of research, with methods being developed for the preparation of various sulfur-containing compounds. nih.gov Although a specific continuous flow synthesis for this compound has not been extensively reported, the existing literature on related transformations suggests that such a process is highly feasible and would offer significant benefits over traditional batch methods.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in modern chemistry, providing a green and efficient alternative to conventional heating methods. The primary advantages of this technology lie in its ability to dramatically reduce reaction times, often from hours to minutes, and to improve product yields. sphinxsai.comnih.gov This is achieved through the direct and uniform heating of the reaction mixture by microwave irradiation, which minimizes side reactions and decomposition of products that can occur with traditional heating techniques where the vessel walls are at a much higher temperature than the bulk of the reaction mixture. sphinxsai.com

The synthesis of this compound and its precursors can be significantly optimized by leveraging microwave technology. The key reaction is often a nucleophilic aromatic substitution (SNAr) on a highly activated aryl halide.

A plausible and efficient route to this compound involves the microwave-assisted thiolation of 1,2-difluoro-4-nitrobenzene. In this reaction, a suitable sulfur nucleophile, such as sodium hydrosulfide or a protected thiol equivalent like potassium thioacetate (B1230152), is used to displace one of the fluorine atoms. The nitro group in the para position strongly activates the ring towards nucleophilic attack, making this substitution feasible.

Detailed Research Findings:

Studies on microwave-assisted synthesis consistently report significant improvements over conventional methods. For example, in the synthesis of various heterocyclic compounds, reaction times have been reduced from a range of 2-15 hours to a mere 2-8 minutes, with yields increasing by 10-30%. sphinxsai.com Similarly, the synthesis of thiourea (B124793) derivatives saw reaction times plummet from 6 hours to 5 minutes with a concurrent substantial increase in product yield when switching from conventional reflux to microwave irradiation. nih.govclockss.org

In the context of precursors, the synthesis of 2-amino-4,6-diarylpyrimidines, which share structural motifs with potential derivatives of the target compound, demonstrated that while conventional heating could achieve high yields over longer periods, microwave-assisted synthesis provided comparable efficiencies in significantly shorter times. researchgate.net

The following interactive table summarizes the general findings from comparative studies of conventional versus microwave-assisted synthesis for related classes of compounds, illustrating the typical enhancements observed.

| Reaction Type | Conventional Method Time | Microwave Method Time | Conventional Yield (%) | Microwave Yield (%) |

| Heterocycle Synthesis (General) | 2 - 15 hours | 2 - 8 minutes | < 50 | 60 - 80 |

| Thiourea Derivative Synthesis | 6 hours | 5 minutes | 31 - 82 | 82 - 89 |

| Pyrimidine Derivative Synthesis | Longer reaction times | 10 minutes | High | Acceptable to Good |

These findings strongly suggest that a microwave-assisted protocol for the synthesis of this compound from 1,2-difluoro-4-nitrobenzene would be highly efficient. A hypothetical reaction could involve heating a mixture of 1,2-difluoro-4-nitrobenzene with a sulfur source like sodium hydrosulfide or potassium thioacetate in a suitable solvent (e.g., DMF, ethanol) in a sealed microwave reactor. The reaction temperature would likely be in the range of 100-150 °C with a reaction time of only a few minutes. This would represent a significant improvement over traditional methods that often require prolonged heating and may lead to the formation of undesired byproducts.

Chemical Reactivity and Mechanistic Studies of 2 Fluoro 4 Nitrobenzene 1 Thiol

Reactions at the Thiol Moiety (-SH)

The thiol group (-SH) of 2-fluoro-4-nitrobenzene-1-thiol is a versatile functional group that can undergo a variety of chemical transformations. Its reactivity is influenced by the electron-withdrawing nitro group and the electronegative fluorine atom on the aromatic ring.

Oxidation Reactions to Sulfenic, Sulfinic, and Sulfonic Acid Derivatives

The sulfur atom in the thiol moiety exists in its lowest oxidation state and is susceptible to oxidation. Controlled oxidation can lead to the formation of sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and sulfonic acids (R-SO₃H). The extent of oxidation depends on the nature of the oxidizing agent and the reaction conditions. While specific studies on the oxidation of this compound are not extensively detailed in the provided search results, the general reactivity of thiols suggests that mild oxidizing agents would yield sulfenic acids, which are often unstable intermediates. Stronger oxidizing agents are required for the formation of the more stable sulfinic and sulfonic acid derivatives.

Formation of Thioethers and Disulfides

The thiol group can be readily converted into thioethers and disulfides. The formation of a disulfide bond, resulting in a bis(2-fluoro-4-nitrophenyl) disulfide, can occur through oxidation, often in the presence of mild oxidizing agents or air.

Thioether synthesis can be achieved through various methods, including the reaction of the thiolate anion with alkyl halides. The acidity of the thiol proton is enhanced by the electron-withdrawing nitro group, facilitating the formation of the thiolate nucleophile.

Thiol-Ene and Thiol-Yne Click Reactions

The thiol-ene and thiol-yne reactions are powerful "click" chemistry transformations that involve the addition of a thiol across a double or triple bond, respectively. wikipedia.orglscollege.ac.in These reactions can be initiated by radicals or UV light and proceed with high efficiency and selectivity. wikipedia.orglscollege.ac.in The thiol-ene reaction with an alkene results in the formation of a thioether. wikipedia.org This reaction typically follows an anti-Markovnikov addition pattern. wikipedia.org The versatility of this reaction has been demonstrated in various applications, including peptide and protein macrocyclization. nih.gov

Similarly, the thiol-yne reaction involves the addition of a thiol to an alkyne, yielding a vinyl sulfide (B99878). lscollege.ac.in This reaction can also be used in polymer synthesis and for creating functional materials. lscollege.ac.in Given the reactivity of the thiol group, this compound is a potential candidate for these click chemistry reactions, enabling its incorporation into larger molecules and materials.

Reactions with Electrophiles

The thiol group is nucleophilic and can react with a variety of electrophiles. The reactivity can be further enhanced by deprotonation to the more nucleophilic thiolate. Common electrophiles include acyl chlorides and acid anhydrides, which would lead to the formation of thioesters. The electron-withdrawing nature of the nitro- and fluoro-substituted aromatic ring would influence the nucleophilicity of the thiol group.

Nucleophilic Aromatic Substitution (SNAr) involving the Fluorine Atom

The fluorine atom in this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the strongly electron-withdrawing nitro group in the para position. libretexts.org

Mechanism of Fluorine Displacement by Various Nucleophiles (e.g., amines, alkoxides, other thiols)

The SNAr reaction proceeds via a two-step mechanism. libretexts.orgnih.gov In the first step, the nucleophile attacks the carbon atom bearing the fluorine atom, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgnih.gov The negative charge in this intermediate is delocalized over the aromatic ring and, importantly, onto the nitro group, which provides significant stabilization. libretexts.org

The presence of the nitro group in the ortho or para position to the leaving group is crucial for this stabilization. libretexts.org In the second step, the leaving group, in this case, the fluoride (B91410) ion, is eliminated, and the aromaticity of the ring is restored. nih.gov

The rate of the SNAr reaction is influenced by several factors, including the nature of the nucleophile, the solvent, and the leaving group. Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates the initial nucleophilic attack. Studies have shown that the substitution of fluoride in these reactions can be faster than that of other halogens. mdpi.com

Various nucleophiles can displace the fluorine atom in this compound, including:

Amines: Reaction with primary or secondary amines would yield the corresponding N-substituted 2-amino-4-nitrobenzene-1-thiol derivatives.

Alkoxides: Alkoxides react to form the corresponding 2-alkoxy-4-nitrobenzene-1-thiol ethers.

Thiols: Other thiols can act as nucleophiles, leading to the formation of diaryl sulfides. This reaction is a powerful tool for creating sulfur-containing aromatic compounds. nih.gov

The general mechanism for the SNAr reaction is depicted below:

Table 1: Reactivity of this compound in Different Reaction Types

| Reaction Type | Reacting Moiety | Product Type |

| Oxidation | Thiol (-SH) | Sulfenic, Sulfinic, or Sulfonic Acid |

| Thioetherification | Thiol (-SH) | Thioether |

| Disulfide Formation | Thiol (-SH) | Disulfide |

| Thiol-Ene Reaction | Thiol (-SH) | Thioether |

| Thiol-Yne Reaction | Thiol (-SH) | Vinyl Sulfide |

| Nucleophilic Aromatic Substitution | Fluorine (-F) | Substituted Benzene (B151609) Derivative |

Table 2: Products from Nucleophilic Aromatic Substitution of this compound

| Nucleophile | Product |

| Amine (R-NH₂) | 2-(Alkylamino)-4-nitrobenzene-1-thiol |

| Alkoxide (R-O⁻) | 2-Alkoxy-4-nitrobenzene-1-thiol |

| Thiolate (R-S⁻) | 2-(Alkylthio)-4-nitrobenzene-1-thiol |

Impact of the Nitro Group on SNAr Activation and Regioselectivity

The reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions is profoundly influenced by the electronic properties of the nitro (-NO₂) group. The nitro group is a powerful electron-withdrawing group, acting through both inductive and resonance effects. This strong deactivation of the benzene ring towards electrophilic attack conversely activates it for nucleophilic attack.

The activation occurs because the nitro group can stabilize the negative charge of the intermediate Meisenheimer complex formed during the SNAr reaction. This stabilization is most effective when the nucleophile attacks the positions ortho or para to the nitro group, as the negative charge can be delocalized onto the oxygen atoms of the nitro group through resonance. stackexchange.comechemi.com In the case of this compound, the fluorine atom is located at the C-2 position, which is ortho to the C-1 thiol group and, more importantly, ortho to the C-4 nitro group.

This ortho relationship between the fluorine and the nitro group makes the C-2 position highly electron-deficient and thus the primary site for nucleophilic attack. mdpi.com The attack of a nucleophile at this position generates a Meisenheimer complex where the developing negative charge is effectively stabilized by the adjacent nitro group. Consequently, the fluorine atom serves as an excellent leaving group in SNAr reactions, leading to substitution at the C-2 position with high regioselectivity. echemi.com DFT calculations have confirmed that for halonitrobenzenes, the nitro group activates the ortho and para positions towards nucleophilic addition. mdpi.com

Catalytic SNAr Strategies (e.g., organic superbases)

While SNAr reactions traditionally require highly electron-deficient aromatic halides, recent advancements have introduced catalytic strategies that broaden the scope of these reactions. nih.gov A notable development is the use of organic superbases, such as the phosphazene base t-Bu-P4, to catalyze concerted SNAr (CSNAr) reactions of fluoroarenes. researchgate.netnih.gov This approach is significant because it can facilitate reactions on aryl fluorides regardless of their electronic nature, including those that are not strongly activated. nih.govacs.org

The mechanism involves the superbase performing a dual activation role. nih.govacs.org First, the t-Bu-P4 deprotonates the incoming nucleophile, generating a highly reactive anionic species. nih.gov Simultaneously, the catalyst interacts with the aryl fluoride, facilitating the displacement of the fluoride anion. nih.gov This catalytic cycle allows for excellent functional group tolerance and the use of a diverse range of carbon and heteroatom nucleophiles. acs.org

| Catalyst System | Nucleophile Type | Substrate | Key Features |

| t-Bu-P4 | Alkyl Cyanides | Electron-neutral/rich Aryl Fluorides | Catalyzes concerted SNAr; dual activation of aryl fluoride and nucleophile. nih.govnih.gov |

| t-Bu-P4 | Alcohols, Amines | Electron-deficient Methoxyarenes | Broadens scope beyond classic activated substrates. acs.org |

| t-Bu-P4 | Organosilicon Compounds | Electron-deficient Aryl Fluorides | Demonstrates versatility with different nucleophile classes. acs.org |

| t-Bu-P4 | Heteroatom Nucleophiles | General Aryl Fluorides | Enables late-stage functionalization of bioactive compounds. nih.govacs.org |

Reactions of the Nitro Group (-NO₂)

The nitro group of this compound is a versatile functional handle that can undergo various transformations, most notably reduction to various nitrogenous derivatives and participation in coupling reactions.

Reduction of the Nitro Group to Amino and Other Nitrogenous Derivatives

The reduction of the nitro group to a primary amine is one of the most fundamental transformations in organic synthesis, providing access to anilines which are crucial synthetic intermediates. beilstein-journals.org A wide array of reagents and methods can accomplish this conversion, offering varying degrees of chemoselectivity. wikipedia.orgorganic-chemistry.org

Commonly employed methods include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel. wikipedia.org Metal-acid systems, such as iron in acetic acid or tin(II) chloride in hydrochloric acid, are also classic and effective methods for this reduction. wikipedia.orgnih.govscispace.com For syntheses requiring milder or metal-free conditions, reagents like sodium hydrosulfite, trichlorosilane (B8805176), or tetrahydroxydiboron (B82485) can be utilized. beilstein-journals.orgwikipedia.orgorganic-chemistry.org Depending on the reducing agent and reaction conditions, the reduction can be stopped at intermediate stages to yield other nitrogenous derivatives like hydroxylamines or azo compounds. wikipedia.org

| Reagent/System | Product | Key Features & Selectivity |

| Catalytic Hydrogenation (Pd/C, PtO₂, Raney Ni) | Amine | Widely used, highly efficient. wikipedia.org |

| Fe / Acid (e.g., Acetic Acid, HCl) | Amine | Common industrial and lab-scale method. wikipedia.org |

| SnCl₂ / HCl | Amine | Classic method, effective for selective reductions. scispace.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | Amine | Useful for selective reduction in the presence of other reducible groups. wikipedia.org |

| Trichlorosilane (HSiCl₃) / Tertiary Amine | Amine | Metal-free reduction applicable to both aromatic and aliphatic nitro compounds. beilstein-journals.org |

| Zinc (Zn) / NH₄Cl | Hydroxylamine (B1172632) | Milder reduction stops at the hydroxylamine stage. wikipedia.org |

| NaBH₄ / I₂ | Amine | In situ generation of BI₃ as the active reductant. organic-chemistry.org |

| B₂pin₂ / KOtBu | Amine | Metal-free, chemoselective reduction tolerating various functional groups. organic-chemistry.org |

Denitrative Coupling Reactions

In addition to reduction, the nitro group can be used as a leaving group in transition-metal-catalyzed cross-coupling reactions. researchgate.net This "denitrative coupling" strategy provides a direct method for C-C, C-O, and C-S bond formation, using readily available nitroarenes as starting materials and avoiding the need to first convert them to haloarenes. researchgate.netkyoto-u.ac.jp

Various transition metals, including palladium, copper, and rhodium, have been shown to catalyze these transformations. researchgate.netacs.org For instance, palladium catalysts can facilitate the denitrative Sonogashira-type coupling of nitroarenes with terminal alkynes to form internal alkynes. rsc.org Similarly, copper-catalyzed systems have been developed for the coupling of nitroarenes with thiophenols to produce diaryl sulfides. acs.org These reactions typically proceed via an oxidative addition of the C-NO₂ bond to the metal center, followed by reaction with the coupling partner and reductive elimination. acs.org

| Reaction Type | Catalyst | Coupling Partner | Product |

| Sonogashira-type | Palladium | Terminal Alkyne | Internal Alkyne rsc.org |

| Etherification | Rhodium / Copper / Palladium | Arylboronic Acid / Arenol | Diaryl Ether acs.org |

| Thioetherification | Copper | Thiophenol | Diaryl Sulfide acs.org |

| Amination | Palladium | Amine | Aryl Amine acs.org |

Cross-Coupling Reactions

The dual functionality of this compound, possessing both an aryl fluoride and a thiol group, alongside the reactive nitro group, allows for its participation in a variety of cross-coupling reactions.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi) at Aryl Halide or Thiol Sites

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds. researchgate.net The C-F bond in this compound, activated by the para-nitro group, can serve as a handle for such reactions. While C-F bonds are generally less reactive than C-Br or C-I bonds, their activation in electron-deficient systems is well-established.

Alternatively, the thiol group (-SH) can be engaged in coupling reactions, or the entire C-NO₂ unit can be replaced in denitrative versions of these classic couplings. For example, a denitrative Suzuki-Miyaura coupling can be achieved, where a palladium catalyst couples the nitroarene with a boronic acid, effectively replacing the nitro group with an aryl group. researchgate.netacs.org This expands the utility of the molecule beyond traditional coupling at the halide site.

| Named Reaction | Typical Coupling Partners | Potential Reaction Site on Substrate | Bond Formed |

| Suzuki-Miyaura | Organoboron compound (e.g., boronic acid) | C-F (Aryl Halide), C-NO₂ (Denitrative) acs.org | C-C |

| Stille | Organotin compound | C-F (Aryl Halide) | C-C |

| Negishi | Organozinc compound | C-F (Aryl Halide) | C-C |

| Sonogashira | Terminal alkyne | C-F (Aryl Halide), C-NO₂ (Denitrative) rsc.org | C-C (alkyne) |

| Buchwald-Hartwig | Amine, Alcohol, Thiol | C-F (Aryl Halide) | C-N, C-O, C-S |

Formation of Biaryl and Other Polyaromatic Systems

The synthesis of biaryl and other polyaromatic systems from this compound can be envisioned through several established synthetic methodologies, primarily involving the formation of new carbon-carbon or carbon-sulfur bonds. While specific studies on this compound are limited, its reactivity can be inferred from analogous compounds.

One of the most direct routes to forming a biaryl sulfide system is through nucleophilic aromatic substitution, where the thiol or thiolate acts as a nucleophile. A closely related reaction is the synthesis of (2,4-dimethylphenyl)(2-nitrophenyl) sulfide, which proceeds via the condensation of 2,4-dimethylthiophenol with 1-fluoro-2-nitrobenzene (B31998). google.com This reaction highlights the facility of the fluoride displacement by a thiolate nucleophile, a reaction pathway readily applicable to this compound for the formation of unsymmetrical diaryl sulfides.

Another significant method for constructing biaryl systems is the Ullmann condensation. google.commdpi.com This copper-catalyzed reaction couples aryl halides with phenols, thiophenols, or anilines to form diaryl ethers, thioethers, or amines, respectively. google.commdpi.com The classic Ullmann reaction involves the self-coupling of an aryl halide in the presence of a copper-bronze alloy at high temperatures to form a symmetrical biaryl. Modern variations often employ soluble copper catalysts and can be used for cross-coupling reactions. mdpi.com For this compound, an Ullmann-type reaction could be utilized to form a biaryl thioether by coupling with another aryl halide.

Furthermore, the construction of polyaromatic sulfur heterocycles, such as dibenzothiophenes, represents another class of polyaromatic systems derivable from this precursor. The synthesis of dibenzothiophenes often involves the cyclization to form the central five-membered sulfur-containing ring through the formation of C–S and C–C bonds. ontosight.ai

Below is a table summarizing representative conditions for the formation of diaryl sulfides from analogous starting materials.

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Product | Yield (%) |

| 2,4-Dimethylthiophenol | 1-Fluoro-2-nitrobenzene | K₂CO₃ | DMF | (2,4-Dimethylphenyl)(2-nitrophenyl) sulfide | 98 |

Table 1: Synthesis of a Diaryl Sulfide analogous to those derivable from this compound. Data from google.com.

Exploration of Radical Aromatic Substitution Mechanisms

Beyond ionic pathways, the reactivity of this compound can also be explored through radical mechanisms. The key radical substitution pathway for aromatic compounds is the SRN1 (substitution, radical-nucleophilic, unimolecular) mechanism. This multi-step process involves a radical anion intermediate and is particularly effective for aryl halides, even without the strong activation by electron-withdrawing groups that is necessary for SNAr reactions.

The SRN1 mechanism proceeds as follows:

Initiation: The aryl halide accepts an electron from a radical initiator or via photoinduction to form a radical anion.

Propagation:

The radical anion fragments to an aryl radical and a halide anion.

The aryl radical reacts with a nucleophile to form a new radical anion.

This new radical anion transfers its electron to another molecule of the starting aryl halide, forming the product and regenerating the initial radical anion to continue the chain reaction.

While specific studies on the SRN1 reactivity of this compound are not prevalent in the literature, the presence of an aryl halide-like structure (aryl-F) suggests its potential to undergo such reactions. The nucleophile in this context could be an external reagent or another molecule of the thiol itself.

Rearrangement Reactions and Transformations

A significant rearrangement reaction applicable to derivatives of this compound is the Smiles rearrangement. This intramolecular nucleophilic aromatic substitution involves a nucleophile attacking an activated aromatic ring to which it is attached via a linker, displacing a leaving group on the ring.

For a derivative of this compound, such as a 2-(2-fluoro-4-nitrophenoxy)ethanethiol, the thiol group could act as the internal nucleophile. The reaction would proceed as follows:

Deprotonation of the terminal thiol to form a thiolate.

The thiolate attacks the carbon atom bearing the fluorine on the nitro-activated benzene ring.

This forms a spirocyclic intermediate (a Meisenheimer-type complex).

The C-O bond of the original ether linkage cleaves, leading to the rearranged product, a 2-((2-mercapto-5-nitrophenyl)oxy)ethane, with the concurrent displacement of the fluoride ion.

The driving force for this rearrangement is the formation of a more stable product, often involving the transfer of the aryl group from a less acidic to a more acidic atom. The presence of the electron-withdrawing nitro group ortho or para to the leaving group is crucial for the activation of the aromatic ring towards this intramolecular attack.

Spectroscopic Characterization for Structural Elucidation and Electronic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise arrangement of atoms within a molecule. For 2-Fluoro-4-nitrobenzene-1-thiol, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides a complete picture of its structure, while multi-dimensional techniques can further confirm connectivity.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the thiol proton. The chemical shifts of the aromatic protons are influenced by the electronic effects of the fluorine, nitro, and thiol substituents. The electron-withdrawing nitro group will deshield the adjacent protons, shifting them to a lower field (higher ppm), while the fluorine and thiol groups will also exert their characteristic influence.

Based on analogous compounds like 4-fluoronitrobenzene, the aromatic protons are expected to appear in the range of 7.0-8.5 ppm. chemicalbook.com The proton ortho to the nitro group would likely be the most deshielded. The thiol (S-H) proton typically appears as a broad singlet, and its chemical shift can vary significantly depending on concentration, solvent, and temperature, but is generally found in the range of 3-4 ppm for aromatic thiols.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is predictive and based on data from analogous compounds.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| H-3 | ~7.8 - 8.2 | Doublet of doublets (dd) |

| H-5 | ~7.2 - 7.6 | Doublet of doublets (dd) |

| H-6 | ~7.0 - 7.4 | Doublet (d) |

| SH | ~3.0 - 4.0 | Broad singlet (br s) |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the benzene (B151609) ring are influenced by the attached functional groups. The carbon atom attached to the nitro group (C-4) is expected to be significantly downfield due to the strong electron-withdrawing nature of the nitro group. The carbon attached to the fluorine (C-2) will also show a characteristic large one-bond C-F coupling constant. The carbon bearing the thiol group (C-1) will also have a distinct chemical shift.

Analysis of related compounds such as 1-fluoro-2-nitrobenzene (B31998) and 4-fluoronitrobenzene suggests the aromatic carbons will resonate in the region of 110-160 ppm. chemicalbook.comnih.govspectrabase.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is predictive and based on data from analogous compounds.

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (C-SH) | ~120 - 130 |

| C-2 (C-F) | ~155 - 165 (d, ¹JCF ≈ 250 Hz) |

| C-3 | ~115 - 125 |

| C-4 (C-NO₂) | ~145 - 155 |

| C-5 | ~125 - 135 |

| C-6 | ~110 - 120 |

¹⁹F NMR spectroscopy is a highly sensitive technique for observing fluorine atoms in a molecule. nih.gov The chemical shift of the fluorine atom in this compound will be influenced by the electronic environment created by the nitro and thiol groups. The large chemical shift range of ¹⁹F NMR makes it an excellent probe for structural and electronic changes. nih.gov For fluoronitrobenzene derivatives, the ¹⁹F chemical shifts are typically observed in the range of -100 to -120 ppm relative to a standard like CFCl₃. spectrabase.comspectrabase.com The fluorine signal will likely appear as a multiplet due to coupling with the adjacent aromatic protons.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable. A COSY spectrum would reveal the coupling relationships between the aromatic protons. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, while an HMBC spectrum would show correlations between protons and carbons over two or three bonds, confirming the substitution pattern on the aromatic ring.

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by observing their characteristic vibrational frequencies. The FTIR spectrum of this compound is expected to show distinct absorption bands for the nitro (NO₂), carbon-fluorine (C-F), and thiol (S-H) groups, as well as the aromatic ring vibrations.

The nitro group will exhibit two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, typically found around 1500-1560 cm⁻¹ and 1335-1355 cm⁻¹, respectively. The C-F stretching vibration for an aryl fluoride (B91410) usually appears as a strong band in the region of 1200-1270 cm⁻¹. The S-H stretching vibration is typically weak and appears in the range of 2550-2600 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, and the C=C stretching vibrations of the aromatic ring are found in the 1400-1600 cm⁻¹ region. nist.gov

Table 3: Predicted FTIR Absorption Bands for this compound This table is predictive and based on data from analogous compounds.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1335 - 1355 | Strong |

| Carbon-Fluorine (C-F) | Stretch | 1200 - 1270 | Strong |

| Thiol (S-H) | Stretch | 2550 - 2600 | Weak |

| Aromatic C-H | Stretch | > 3000 | Medium-Weak |

| Aromatic C=C | Stretch | 1400 - 1600 | Medium-Strong |

Raman Spectroscopy for Molecular Vibrations and Structure

The vibrational modes of the benzene ring typically appear in the fingerprint region of the spectrum. Key vibrations include the C-C stretching modes, C-H in-plane and out-of-plane bending, and ring breathing modes. The substitution pattern on the benzene ring significantly influences the positions and intensities of these bands.

The nitro group has strong and characteristic Raman signals. The symmetric and asymmetric stretching vibrations of the NO₂ group are expected to be prominent. In similar nitroaromatic compounds, the asymmetric stretch typically appears in the range of 1500-1570 cm⁻¹, while the symmetric stretch is found between 1300-1370 cm⁻¹.

The C-F stretching vibration is also a useful diagnostic peak, though its intensity can vary. The S-H stretching vibration is typically weak in Raman spectra and appears in the region of 2550-2600 cm⁻¹. The C-S stretching vibration is expected in the 600-800 cm⁻¹ range.

Table 1: Predicted Raman Shifts for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |

| Sulfhydryl (S-H) | Stretch | 2550 - 2600 |

| Carbon-Fluorine (C-F) | Stretch | 1200 - 1300 |

| Carbon-Sulfur (C-S) | Stretch | 600 - 800 |

| Benzene Ring | C-C Stretch | 1400 - 1600 |

| Benzene Ring | Ring Breathing | ~1000 |

Note: These are predicted ranges based on characteristic vibrational frequencies of functional groups in similar molecules.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns. For this compound (C₆H₄FNO₂S), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

Upon electron ionization (EI), the molecular ion can undergo fragmentation, providing valuable structural clues. The fragmentation pattern of this compound is anticipated to involve the loss of the nitro group (NO₂, 46 Da) and the thiol group (SH, 33 Da). The stability of the resulting fragments will dictate the major peaks observed in the mass spectrum. For instance, the loss of the nitro group would lead to a significant fragment ion. The presence of fluorine and sulfur isotopes would also contribute to the isotopic pattern of the molecular ion and fragment peaks.

Based on the analysis of related compounds such as 1-fluoro-4-nitrobenzene (B44160) nih.gov, common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ followed by the elimination of CO. The presence of the thiol group introduces additional fragmentation possibilities, such as the loss of an SH radical.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Ion | Proposed Structure | Predicted m/z |

| [C₆H₄FNO₂S]⁺ | Molecular Ion | ~173.00 |

| [C₆H₄FS]⁺ | Loss of NO₂ | ~127.01 |

| [C₆H₄FNO]⁺ | Loss of S | ~141.02 |

| [C₆H₃FNO₂]⁺ | Loss of SH | ~140.01 |

| [C₅H₄F]⁺ | Loss of NO₂ and CS | ~83.03 |

Note: The m/z values are approximate and would be determined with high precision in a high-resolution mass spectrometer.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions associated with the nitroaromatic system.

The benzene ring itself exhibits characteristic π → π* transitions. The presence of the nitro group, a strong chromophore, and the thiol group, an auxochrome, will significantly influence the absorption spectrum. The nitro group's n → π* and π → π* transitions are expected. The n → π* transition is typically of lower intensity and appears at longer wavelengths compared to the high-intensity π → π* transitions.

Data for the related compound 1-fluoro-4-nitrobenzene shows maximum absorption (λmax) at 212 nm and 263 nm in alcohol. nih.gov The introduction of the thiol group at the 1-position is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands due to the electron-donating nature of the sulfur atom's lone pairs, which can extend the conjugation of the π-system.

Table 3: Predicted UV-Vis Absorption Maxima for this compound

| Transition Type | Predicted λmax (nm) | Molar Absorptivity (ε) |

| π → π | ~220-240 | High |

| π → π | ~270-300 | Moderate to High |

| n → π* | ~320-350 | Low |

Note: These are estimated values based on the expected electronic effects of the substituents on the benzene ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide a wealth of information, including bond lengths, bond angles, and intermolecular interactions in the solid state.

While a crystal structure for this compound is not publicly available, data from analogous structures, such as 1-Fluoro-2,5-dimethoxy-4-nitrobenzene mdpi.com, can provide insights into the expected solid-state packing and molecular geometry. In the crystal lattice, one would anticipate the planar benzene ring with the nitro group likely being slightly twisted out of the plane of the ring.

Intermolecular interactions, such as hydrogen bonding involving the thiol hydrogen and the oxygen atoms of the nitro group, as well as π-π stacking interactions between the aromatic rings, would be expected to play a significant role in the crystal packing. The C-F bond length and the geometry around the sulfur atom would also be precisely determined.

Table 4: Expected Crystallographic Parameters for this compound

| Parameter | Expected Value/Observation |

| Crystal System | Monoclinic or Orthorhombic (common for such compounds) |

| Space Group | To be determined |

| Bond Lengths (Å) | C-S: ~1.75-1.80, C-F: ~1.33-1.36, N-O: ~1.22-1.25 |

| Bond Angles (°) | O-N-O: ~123-126, C-S-H: ~90-100 |

| Intermolecular Interactions | Hydrogen bonding (S-H···O), π-π stacking |

Note: These are typical ranges and observations for similar organic molecules.

Computational and Theoretical Studies on 2 Fluoro 4 Nitrobenzene 1 Thiol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the properties of 2-Fluoro-4-nitrobenzene-1-thiol at the molecular level. These methods provide a detailed picture of the molecule's geometry and electronic landscape.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) stands as a primary tool for the computational study of nitrobenzene (B124822) derivatives. The B3LYP functional, combined with basis sets such as 6-311++G(d,p), is frequently employed for accurate geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation. For this compound, a planar orientation of the benzene (B151609) ring is expected, with the substituents—fluoro, nitro, and thiol groups—lying in or close to the plane of the ring.

The electronic structure, which dictates the chemical behavior of the molecule, is also elucidated using DFT. These calculations provide information on the distribution of electrons within the molecule, highlighting areas of high and low electron density. The presence of both electron-withdrawing (nitro and fluoro groups) and potentially electron-donating (thiol group) substituents creates a complex electronic environment within the molecule.

Hypothetical Optimized Geometrical Parameters for this compound (based on related structures)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-F | 1.34 | - |

| C-NO2 | 1.48 | - |

| C-SH | 1.78 | - |

| C-C (aromatic) | 1.39 (avg.) | - |

| C-S-H | - | 96.5 |

| O-N-O | - | 124.5 |

Ab Initio and Semi-Empirical Methods

While DFT is widely used, ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) offer alternative approaches for studying molecular systems. Ab initio calculations are derived directly from theoretical principles without the inclusion of experimental data. Semi-empirical methods, on the other hand, incorporate some experimental parameters to simplify the calculations, making them faster but potentially less accurate than DFT or ab initio methods. These methods can be used to corroborate the results obtained from DFT and provide a broader understanding of the molecule's properties.

Analysis of Electronic Properties

The electronic properties of this compound are key to understanding its reactivity and potential interactions.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of the molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the thiol group and the benzene ring, which are the more electron-rich parts of the molecule. Conversely, the LUMO is anticipated to be concentrated around the electron-withdrawing nitro group. A smaller HOMO-LUMO gap would suggest higher reactivity, indicating that the molecule can be more readily involved in chemical transformations.

Hypothetical Frontier Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -3.5 |

| HOMO-LUMO Gap | 3.3 |

Charge Distribution and Electrostatic Potentials

The charge distribution within this compound is highly influenced by its substituents. The electronegative fluorine and oxygen atoms of the nitro group pull electron density away from the benzene ring, creating regions of partial positive charge on the ring carbons. The thiol group can have a more complex influence. Molecular electrostatic potential (MEP) maps are used to visualize these charge distributions, with red areas indicating regions of high electron density (negative potential) and blue areas representing low electron density (positive potential).

In this compound, the MEP would likely show a significant negative potential around the oxygen atoms of the nitro group, making this a likely site for electrophilic attack. The region around the thiol hydrogen might show a positive potential, indicating its acidic nature.

Hypothetical Mulliken Atomic Charges for this compound

| Atom | Charge (a.u.) |

| F | -0.25 |

| N (NO2) | +0.50 |

| O (NO2) | -0.35 (avg.) |

| S (SH) | -0.10 |

| H (SH) | +0.15 |

Conformational Analysis and Energy Landscapes

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation around single bonds. The most significant of these is the rotation of the thiol group around the C-S bond.

By calculating the energy of the molecule at different dihedral angles of the C-C-S-H bond, an energy landscape can be constructed. This landscape reveals the most stable conformation (the global minimum) and any other low-energy conformations (local minima). It is plausible that the conformation where the S-H bond is oriented away from the adjacent nitro group would be sterically favored. Intramolecular hydrogen bonding between the thiol hydrogen and an oxygen of the nitro group, or the fluorine atom, could also influence the conformational preference, potentially stabilizing a specific arrangement. The study of such conformational preferences is crucial as the three-dimensional shape of a molecule can significantly impact its biological activity and material properties.

Reaction Mechanism Prediction and Transition State Analysis

The prediction of reaction mechanisms and the analysis of transition states are fundamental applications of computational chemistry. For this compound, a key reaction of interest is nucleophilic aromatic substitution (SNAr). In this reaction, the fluorine atom, activated by the electron-withdrawing nitro group, is susceptible to displacement by a nucleophile.

Theoretical studies, often employing Density Functional Theory (DFT), can be used to model the energy profile of such a reaction. This involves calculating the energies of the reactants, intermediates, transition states, and products. The transition state is a critical point on the reaction coordinate, representing the highest energy barrier that must be overcome for the reaction to proceed.

Key Aspects of a Computational Study on the SNAr Reaction of this compound:

Reactant and Product Optimization: The geometries of the this compound molecule and the potential products (e.g., after substitution with an amine or another nucleophile) are optimized to find their lowest energy conformations.

Transition State Search: Specialized algorithms are used to locate the transition state structure connecting the reactants and the Meisenheimer intermediate, which is a key intermediate in SNAr reactions. The transition state is characterized by having exactly one imaginary vibrational frequency.

Solvent Effects: The influence of a solvent on the reaction mechanism and energetics can be included in the calculations using implicit or explicit solvent models.

Hypothetical Reaction Data Table:

Below is a hypothetical data table illustrating the kind of information that would be generated from a DFT study on the SNAr reaction of this compound with a generic nucleophile (Nu-).

| Species | Relative Energy (kcal/mol) | Key Geometric Parameters (Å) |

| Reactants | 0.0 | C-F: ~1.35, C-S: ~1.78 |

| Transition State 1 (TS1) | Calculated Value | Partial C-F bond breaking, Partial C-Nu bond formation |

| Meisenheimer Intermediate | Calculated Value | C-F bond elongated, C-Nu bond formed, Negative charge delocalized |

| Transition State 2 (TS2) | Calculated Value | C-F bond breaking |

| Products | Calculated Value | C-Nu: Calculated Value, C-S: ~1.78 |

Note: The values in this table are illustrative and would need to be determined through actual quantum chemical calculations.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions play a crucial role in determining the supramolecular assembly, crystal packing, and biological activity of molecules. For this compound, techniques like Hirshfeld surface analysis and Reduced Density Gradient (RDG) analysis can be employed to visualize and quantify these interactions.

Hirshfeld Surface Analysis:

Hirshfeld surface analysis is a powerful method to explore intermolecular interactions in a crystal structure. mdpi.comnih.govmdpi.comnih.govdoaj.org It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates the electron density of the procrystal.

dnorm Surface: A key visualization is the d_norm surface, which maps the normalized contact distance. Red spots on the d_norm surface indicate close contacts (shorter than the van der Waals radii), highlighting hydrogen bonds and other strong interactions. Blue regions represent longer contacts, and white areas correspond to contacts around the van der Waals separation.

While a crystal structure and corresponding Hirshfeld analysis for this compound are not publicly documented, studies on related nitroaromatic compounds consistently show the importance of O···H and H···H contacts in their crystal packing. mdpi.comnih.gov For this compound, one would expect to observe significant interactions involving the nitro group's oxygen atoms and the thiol hydrogen, as well as interactions involving the fluorine atom.

Reduced Density Gradient (RDG) Analysis:

RDG analysis is a technique used to visualize weak non-covalent interactions in real space, based on the electron density and its derivatives. It generates surfaces that identify the location and nature of these interactions.

Interaction Types: The sign of the second eigenvalue of the electron density Hessian, multiplied by the electron density, distinguishes between attractive (hydrogen bonds, halogen bonds) and repulsive (steric clashes) interactions.

Visualization: The RDG isosurfaces are typically color-coded to represent the strength of the interaction, with blue indicating strong attractive interactions, green for weak van der Waals interactions, and red for strong repulsive interactions.

An RDG analysis of this compound would likely reveal intramolecular hydrogen bonding between the thiol group and the adjacent nitro group, as well as various intermolecular interactions in a condensed phase.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. mdpi.comnih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into the dynamic properties of this compound, such as its conformational flexibility and its interactions with a solvent.

Applications of MD Simulations:

Solvation Structure: MD simulations can reveal how solvent molecules (e.g., water, ethanol) arrange themselves around the this compound molecule, providing a detailed picture of the solvation shell.

Conformational Analysis: The simulations can explore the different conformations accessible to the molecule by rotating around its single bonds (e.g., the C-S bond). This can help identify the most stable conformers in a given environment.

Transport Properties: Properties such as the diffusion coefficient of the molecule in a solvent can be calculated from the simulation trajectory.

While specific MD simulation studies on this compound are not available, research on similar molecules like nitrobenzene provides a template for such investigations. nih.gov For example, MD simulations of nitrobenzene in aqueous solution have been used to study its solvation and the dynamics of its interactions with water molecules. Similar studies on this compound would elucidate the influence of the fluoro and thiol substituents on its dynamic behavior in solution.

Hypothetical Simulation Parameters Table:

| Parameter | Value/Description |

| Force Field | e.g., GROMOS, AMBER, CHARMM |

| Solvent Model | e.g., SPC/E, TIP3P for water |

| System Size | One solute molecule in a box of ~3000 solvent molecules |

| Temperature | 298 K (controlled by a thermostat) |

| Pressure | 1 atm (controlled by a barostat) |

| Simulation Time | 10-100 nanoseconds |

| Time Step | 2 femtoseconds |

| Boundary Conditions | Periodic Boundary Conditions |

This table represents a typical setup for an MD simulation of a small organic molecule in solution.

Advanced Applications in Chemical Synthesis and Materials Science

A Versatile Building Block in Complex Organic Synthesis

In the realm of organic chemistry, 2-fluoro-4-nitrobenzene-1-thiol serves as a highly effective starting material or intermediate for the construction of more complex molecular frameworks. Its utility stems from the distinct reactivity of its functional groups, which can be selectively targeted to build intricate chemical structures. The presence of the nitro group activates the benzene (B151609) ring for nucleophilic aromatic substitution, while the thiol and fluoro groups offer additional sites for chemical modification. sci-hub.se

Synthesis of Substituted Benzene and Naphthalene (B1677914) Derivatives

The chemical nature of this compound makes it an excellent precursor for synthesizing a variety of substituted benzene derivatives. The thiol group can undergo a range of reactions, including alkylation, arylation, and oxidation, to introduce new functionalities. Furthermore, the nitro group can be reduced to an amino group, which can then participate in a host of transformations such as diazotization and coupling reactions, or the formation of amides and sulfonamides. This wide array of possible reactions allows for the creation of a diverse library of substituted benzene compounds.

While direct, large-scale synthesis of naphthalene derivatives from this compound is not extensively documented, the synthesis of substituted naphthalenes is a significant area of research due to their applications in pharmaceuticals, agrochemicals, and materials with unique optical and electronic properties. nih.gov One established method for naphthalene synthesis involves the transmutation of isoquinolines, a process that highlights the innovative strategies employed to construct this important aromatic system. nih.gov

The general importance of substituted aromatic compounds is underscored by the versatility of precursors like 4-fluoronitrobenzene in the synthesis of pharmaceuticals, agrochemicals, and dyes. ontosight.ai The addition of a thiol group in the 2-position, as in this compound, adds another layer of synthetic utility, enabling reactions that are specific to sulfhydryl compounds. nih.gov

Precursor for Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. The functional groups of this compound provide multiple pathways for the construction of various heterocyclic systems.

For instance, the reduction of the nitro group to an amine, followed by reaction of the resulting aniline (B41778) derivative with a suitable dielectrophile, can lead to the formation of nitrogen-containing heterocycles. The presence of the thiol group also opens up possibilities for synthesizing sulfur-containing heterocycles, such as benzothiazoles, which are known for their wide range of biological activities and applications in materials science. Benzothiadiazole (BTD), for example, is extensively used in the development of semiconductor materials due to its high thermal stability and luminescent response. researchgate.net

The synthesis of complex heterocyclic structures often relies on the strategic use of functionalized aromatic precursors. The reactivity of compounds like 1,5-difluoro-2,4-dinitrobenzene (B51812) in nucleophilic aromatic substitution reactions demonstrates the utility of activated benzene rings in building larger, more complex molecules, including those that serve as precursors to asymmetrically substituted tetraazaacenes. mdpi.com This highlights the potential of similarly activated compounds like this compound in the synthesis of novel heterocyclic systems.

Applications in Advanced Materials

The same chemical features that make this compound a valuable building block in organic synthesis also enable its use in the creation of advanced materials. By incorporating this molecule into larger structures like polymers or surface coatings, or by using it as a precursor for materials in organic electronics, its properties can be harnessed to develop functional materials with tailored characteristics.

Polymer and Coating Development

The thiol group of this compound is particularly useful in polymer and coating applications through a process known as thiol-ene chemistry. This type of "click" reaction involves the efficient and often light-initiated reaction between a thiol and a compound containing a carbon-carbon double bond (an ene). polito.it This process is highly valued for its speed, high yield, and insensitivity to oxygen, making it ideal for creating cross-linked polymer networks for coatings and other applications. polito.it

The development of bio-based monomers for thiol-ene photopolymerization is an active area of research, aiming to create more sustainable materials for coatings. polito.itresearchgate.net By incorporating a monomer like this compound into a thiol-ene formulation, it is possible to introduce specific functionalities into the resulting polymer network. The presence of the nitro and fluoro groups can impart properties such as altered refractive index, increased thermal stability, or modified surface energy.

The following table outlines the key features of the thiol-ene reaction relevant to polymer and coating development:

| Feature | Description |

| Reaction Type | Step-growth polymerization |

| Mechanism | Radical-mediated addition of a thiol to an alkene |

| Initiation | Typically photo-initiated (UV light) |

| Advantages | High efficiency, rapid curing, oxygen tolerance, uniform network formation polito.it |

| Applications | Adhesives, coatings, biomedical materials polito.it |

Organic Electronic Materials (e.g., OLEDs, Semiconductors)

Organic electronic materials, which utilize carbon-based compounds, are the foundation for technologies like organic light-emitting diodes (OLEDs) and organic semiconductors. sigmaaldrich.comsigmaaldrich.com These materials offer advantages such as flexibility, lower cost, and tunable electronic properties. sigmaaldrich.com The performance of devices like OLEDs is highly dependent on the charge transport and emissive properties of the organic layers. kit.edu

While direct applications of this compound in commercial OLEDs are not widely reported, its structural motifs are relevant to the design of materials for this field. The introduction of fluorine atoms into organic semiconductor molecules is a known strategy to tune their electronic energy levels and improve device performance. Similarly, the nitro group, being strongly electron-withdrawing, can significantly influence the electron-accepting and transport properties of a material.

The development of novel organic semiconductors often involves the synthesis of extended π-conjugated systems containing heterocyclic units. researchgate.net As discussed previously, this compound can serve as a precursor to such heterocyclic compounds, thereby providing a pathway to new materials for organic electronics.

The table below summarizes the role of different functional groups in tuning the properties of organic electronic materials:

| Functional Group | Effect on Material Properties |

| Fluorine | Lowers HOMO/LUMO energy levels, improves air stability, can influence molecular packing |

| Nitro Group | Strong electron-withdrawing group, enhances electron affinity, can be used to create n-type semiconductors |

| Thiol/Sulfide (B99878) | Can promote intermolecular interactions (S-S or S-π), influencing charge transport pathways and film morphology |

Functional Materials with Tunable Properties

The concept of "functional materials" refers to materials designed to possess specific properties that allow them to perform a particular function. The ability to tune these properties at the molecular level is a key goal of modern materials science. This compound is an exemplary molecule in this regard, as its three distinct functional groups offer multiple handles for tuning the properties of any material into which it is incorporated.

For example, in the context of surface modification, the thiol group can be used to anchor the molecule onto a gold surface, forming a self-assembled monolayer (SAM). The exposed nitro and fluoro groups would then dictate the surface properties, such as its wettability or its interaction with other molecules. By chemically modifying the nitro group (e.g., reducing it to an amine), the surface properties could be further altered in a controlled manner. This "tunability" is highly desirable for applications in sensors, biocompatible coatings, and molecular electronics. sigmaaldrich.com

The combination of a nucleophilic thiol group and an electrophilically activated aromatic ring within the same molecule also opens up possibilities for creating responsive materials. For instance, the molecule could be incorporated into a polymer backbone, and changes in the local chemical environment could trigger an intramolecular reaction, leading to a change in the material's properties, such as its color or fluorescence. This principle is the basis for many chemical sensors and smart materials.

Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules, while self-assembly is the spontaneous organization of these molecules into ordered structures. A key process in this area is the formation of self-assembled monolayers (SAMs), which are ordered molecular assemblies that form spontaneously on a solid surface.

Thiol-containing organic molecules, such as this compound, are prime candidates for the formation of SAMs, particularly on noble metal surfaces like gold. The sulfur atom of the thiol group exhibits a strong affinity for gold, leading to the formation of a stable gold-sulfur bond. This interaction is the primary driving force for the self-assembly process.

The structure and properties of the resulting monolayer are dictated by the other functional groups present in the molecule. In the case of this compound, the fluorine and nitro groups would be expected to influence the intermolecular interactions within the monolayer. The nitro group, being a strong electron-withdrawing group, could introduce significant dipole-dipole interactions, potentially affecting the packing and orientation of the molecules on the surface. The fluorine atom, with its high electronegativity, could also participate in non-covalent interactions, further influencing the stability and properties of the self-assembled structure.

Table 1: Potential Intermolecular Interactions in a Self-Assembled Monolayer of this compound

| Interaction Type | Contributing Functional Groups | Potential Effect on Monolayer |

| Gold-Sulfur Bonding | Thiol (-SH) | Anchoring of molecules to the gold surface |

| Dipole-Dipole Interactions | Nitro (-NO2) | Influence on molecular packing and orientation |

| Hydrogen Bonding | (if present in the environment) | Can affect monolayer stability and structure |

| Van der Waals Forces | Aromatic Ring | Contribution to overall monolayer cohesion |

| Halogen Bonding | Fluoro (-F) | Potential for specific directional interactions |

Utility in Catalyst Design and Ligand Synthesis

The design of catalysts and ligands is a cornerstone of modern chemical synthesis. Ligands are molecules that bind to a central metal atom to form a coordination complex, which can then act as a catalyst to accelerate a chemical reaction. The electronic and steric properties of the ligand play a crucial role in determining the activity and selectivity of the catalyst.

This compound possesses functional groups that could be exploited in ligand synthesis. The thiol group can be deprotonated to form a thiolate, which is a soft donor and can coordinate to a variety of metal centers. The fluorine and nitro groups on the aromatic ring can be used to tune the electronic properties of the resulting ligand. The electron-withdrawing nature of these groups would decrease the electron density on the sulfur atom, which could in turn affect the strength of the metal-ligand bond and the reactivity of the catalytic complex.

While no specific examples of catalysts or ligands derived from this compound are documented in the literature, it is conceivable that this compound could serve as a building block for the synthesis of more complex ligand structures. For instance, the nitro group could be reduced to an amine, which could then be further functionalized to create multidentate ligands capable of forming stable complexes with transition metals. These complexes could then be screened for catalytic activity in various organic transformations.

Table 2: Potential Applications of this compound in Catalysis

| Application Area | Rationale | Potential Catalyst Type |

| Cross-Coupling Reactions | Ligand for palladium or nickel catalysts | Heterogeneous or homogeneous catalysts |

| Hydrogenation Reactions | Ligand for ruthenium or rhodium catalysts | Chiral or achiral catalytic systems |

| Oxidation Reactions | Ligand for manganese or iron catalysts | Mimics of enzymatic catalytic sites |

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes

The current synthesis of 2-Fluoro-4-nitrobenzene-1-thiol and related compounds often relies on traditional methods that may involve harsh conditions or the use of hazardous reagents. A major future research direction will be the development of new, more sustainable synthetic pathways. This includes exploring methods that are more energy-efficient, utilize greener solvents, and generate less waste.